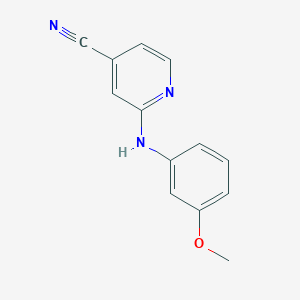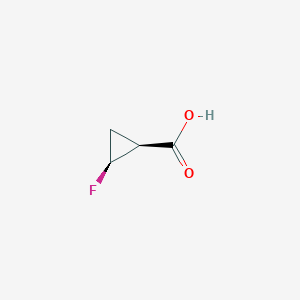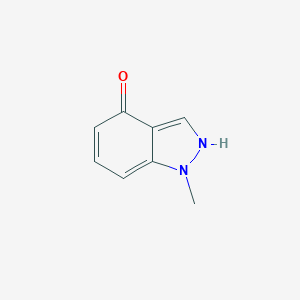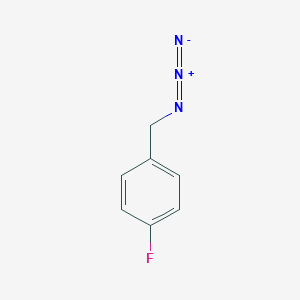
2,4-Dibromo-3-methyl-5-phenylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-3-methyl-5-phenylthiophene (DBMPT) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. DBMPT belongs to the class of thiophene derivatives and is known for its broad range of biological activities.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene is not fully understood. However, studies have suggested that 2,4-Dibromo-3-methyl-5-phenylthiophene exerts its biological activities by inhibiting various enzymes and signaling pathways. For instance, 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,4-Dibromo-3-methyl-5-phenylthiophene inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been found to inhibit the replication of the hepatitis C virus by inhibiting viral RNA synthesis. Furthermore, 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4-Dibromo-3-methyl-5-phenylthiophene in lab experiments is its broad range of biological activities. 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to possess anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of using 2,4-Dibromo-3-methyl-5-phenylthiophene in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research on 2,4-Dibromo-3-methyl-5-phenylthiophene. One of the potential areas of research is the development of 2,4-Dibromo-3-methyl-5-phenylthiophene-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene. Further studies are also needed to investigate the potential side effects of 2,4-Dibromo-3-methyl-5-phenylthiophene and its safety profile. Additionally, the synthesis of 2,4-Dibromo-3-methyl-5-phenylthiophene can be optimized to reduce the cost and increase the yield, making it more accessible for research purposes.
Conclusion:
In conclusion, 2,4-Dibromo-3-methyl-5-phenylthiophene is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. 2,4-Dibromo-3-methyl-5-phenylthiophene has been extensively studied for its broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Although the mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene is not fully understood, studies have suggested that 2,4-Dibromo-3-methyl-5-phenylthiophene exerts its biological activities by inhibiting various enzymes and signaling pathways. The complex synthesis method of 2,4-Dibromo-3-methyl-5-phenylthiophene is one of the limitations for its use in lab experiments. However, the broad range of biological activities of 2,4-Dibromo-3-methyl-5-phenylthiophene makes it a promising candidate for drug development. Future research on 2,4-Dibromo-3-methyl-5-phenylthiophene should focus on the development of 2,4-Dibromo-3-methyl-5-phenylthiophene-based drugs, elucidation of its mechanism of action, investigation of its potential side effects, and optimization of its synthesis method.
Méthodes De Synthèse
2,4-Dibromo-3-methyl-5-phenylthiophene can be synthesized through various methods, including the reaction of 2,4-dibromothiophene with 3-methyl-5-phenylthiophene in the presence of a palladium catalyst. Another method involves the reaction of 3-methyl-5-phenylthiophene with 2,4-dibromo-1,3,5-trimethylbenzene in the presence of a strong base. The synthesis of 2,4-Dibromo-3-methyl-5-phenylthiophene is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2,4-Dibromo-3-methyl-5-phenylthiophene has been extensively studied for its biological activities such as anti-inflammatory, anticancer, and antiviral properties. In vitro studies have shown that 2,4-Dibromo-3-methyl-5-phenylthiophene inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been shown to inhibit the replication of the hepatitis C virus. Furthermore, 2,4-Dibromo-3-methyl-5-phenylthiophene has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propriétés
Numéro CAS |
40196-71-2 |
|---|---|
Nom du produit |
2,4-Dibromo-3-methyl-5-phenylthiophene |
Formule moléculaire |
C11H8Br2S |
Poids moléculaire |
332.06 g/mol |
Nom IUPAC |
2,4-dibromo-3-methyl-5-phenylthiophene |
InChI |
InChI=1S/C11H8Br2S/c1-7-9(12)10(14-11(7)13)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
CHGLLFAFVXHTSP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1Br)C2=CC=CC=C2)Br |
SMILES canonique |
CC1=C(SC(=C1Br)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)
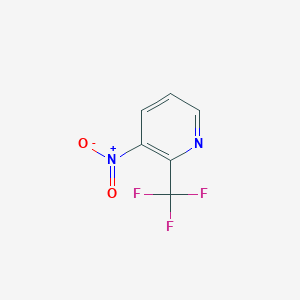
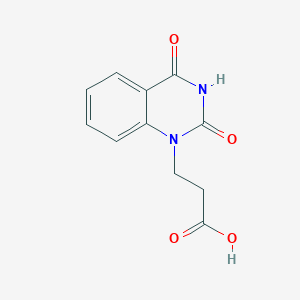
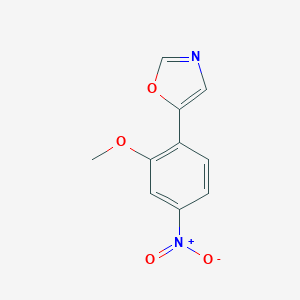
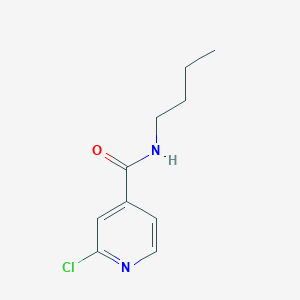
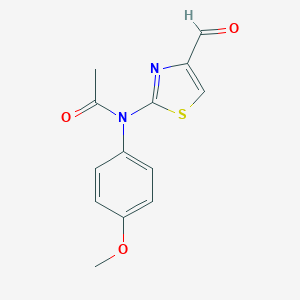
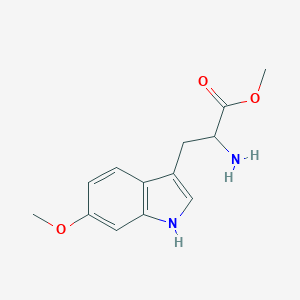
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
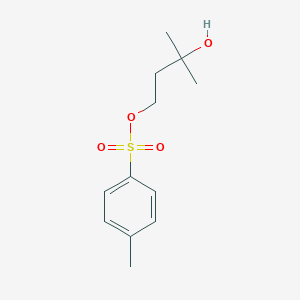
![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)
